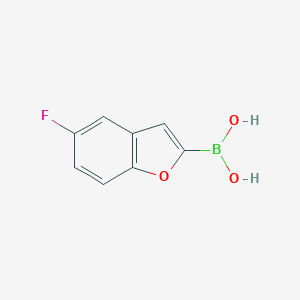

(5-氟苯并呋喃-2-基)硼酸

描述

(5-Fluorobenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest due to its potential applications in organic synthesis and as a building block for various chemical reactions. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of similar fluorinated boronic acids and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of fluorinated boronic acids can be complex, involving multiple steps and careful control of reaction conditions. For instance, the synthesis of 2-bromo-3-fluorobenzonitrile as described in one study involves the bromodeboronation of 2-cyano-6-fluorophenylboronic acid using NaOMe as a catalyst, demonstrating the general applicability of halodeboronation to synthesize aryl boronic acids . Another study describes a two-step reaction process using an organic lithium reagent to synthesize (3-fluoro-5-methylphenyl)boronic acid, followed by an oxidation reaction to produce 3-borono-5-fluorobenzoic acid with a total yield of 75.5% . These methods highlight the potential pathways for synthesizing related fluorobenzofuran boronic acids.

Molecular Structure Analysis

Fluorination and the presence of a boronic group can significantly influence the structural behavior of boronic acids. For example, fluorinated 1,2-phenylenediboronic acids have been shown to equilibrate with their dehydrated forms, and ab initio calculations suggest that fluorination stabilizes these cyclic semianhydrides . This information suggests that the molecular structure of (5-Fluorobenzofuran-2-yl)boronic acid would also be influenced by the presence of fluorine and the boronic group, potentially affecting its reactivity and stability.

Chemical Reactions Analysis

The reactivity of fluorinated boronic acids in chemical reactions is an area of significant interest. The study of 3-borono-5-fluorobenzoic acid indicates its utility in organic synthesis, particularly in Suzuki aryl-coupling reactions to synthesize olefins, styrene, and biphenyl derivatives . This suggests that (5-Fluorobenzofuran-2-yl)boronic acid could also be a valuable intermediate for similar coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be markedly affected by the presence of fluorine atoms. For instance, the acidity and structural behavior of fluorinated boronic acids are influenced by the synergy between the fluorine atoms and the boronic group, as demonstrated by the strong intermolecular hydrogen bonding observed in the crystal structure of tetrafluoro-1,2-phenylenediboronic acid . Additionally, a new boronic acid fluorescent reporter has been developed that changes emission intensities at three wavelengths upon sugar binding, indicating the potential for boronic acids to be used in sensor applications . These findings suggest that (5-Fluorobenzofuran-2-yl)boronic acid may also exhibit unique physical and chemical properties that could be exploited in various applications.

科学研究应用

Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

-

Sensing Applications

- Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- These sensing applications can be homogeneous assays or heterogeneous detection .

- Detection can be at the interface of the sensing material or within the bulk sample .

-

Biological Labelling, Protein Manipulation and Modification

-

Separation Technologies

-

Development of Therapeutics

-

Building Materials for Microparticles

-

Controlled Release of Insulin

-

Fluorescent Sensors

- As Lewis acids, boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, thus resulting in significant fluorescence changes .

- Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

-

Antimicrobial Agents

-

Electrochemically Related Fluorescent Sensors

- Boronic acids can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes .

- Based on this phenomenon, boronic acid compounds have been well developed as sensors to recognize carbohydrates or other substances .

- Emerging electrochemically related fluorescent sensors and functionalized boronic acid as new materials including nanoparticles, smart polymer gels, and quantum dots were also involved .

-

Antimicrobial Agents

安全和危害

“(5-Fluorobenzofuran-2-yl)boronic acid” is associated with certain safety hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

未来方向

Boronic acids, including “(5-Fluorobenzofuran-2-yl)boronic acid”, have a wide range of applications in research. They are increasingly utilized in diverse areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics . Future research may focus on expanding these applications and developing new methods for the synthesis and use of boronic acids.

属性

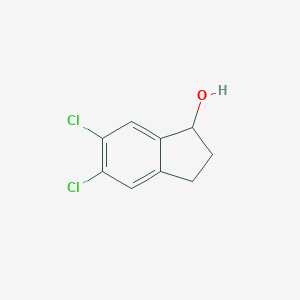

IUPAC Name |

(5-fluoro-1-benzofuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BFO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLIPSIVUHENTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(O1)C=CC(=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluorobenzofuran-2-yl)boronic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2S)-4,4-bis(5-cyclohexyl-4-hydroxy-2-methylphenyl)butan-2-yl]-2-cyclohexyl-5-methylphenol](/img/structure/B151757.png)

![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)